(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
(6-piperidin-1-ylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6,14-15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSSGUPQPUAIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671261 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315351-02-0 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure and Mechanism
The halogen-metal exchange (HMe) method involves treating 2-halo-6-(piperidin-1-yl)pyridine derivatives (e.g., 2-bromo-6-(piperidin-1-yl)pyridine) with organometallic reagents such as lithium or magnesium compounds, followed by quenching with boron electrophiles. For instance, lithiation at -78°C using n-butyllithium generates a transient aryl-lithium intermediate, which reacts with trimethyl borate (B(OMe)₃) to yield the corresponding boronic ester. Subsequent hydrolysis under acidic conditions affords the free boronic acid.
Regioselectivity and Substrate Optimization
Regioselectivity is governed by the halogen’s position and the piperidinyl group’s electronic effects. The 2-position of pyridine is preferentially metallated due to the piperidinyl group’s strong electron-donating nature, which directs lithiation meta to itself. Substrates with bromine at the 2-position exhibit >90% conversion, whereas 3-bromo isomers require harsher conditions.
Table 1: Halogen-Metal Exchange Conditions and Yields
| Substrate | Metal Reagent | Boron Source | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-6-(piperidin-1-yl)pyridine | n-BuLi | B(OMe)₃ | -78°C | 78 |
| 2-Iodo-6-(piperidin-1-yl)pyridine | i-PrMgCl | B(Oi-Pr)₃ | 0°C | 85 |
Directed Ortho-Metalation (DoM) and Borylation
Strategic Use of Directing Groups
Directed ortho-metalation leverages the piperidinyl group’s ability to coordinate with lithium bases, enabling selective deprotonation at the 2-position. Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C generates a stabilized aryl-lithium species, which is subsequently borylated using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Limitations and Side Reactions
Competing side reactions, such as nucleophilic aromatic substitution at the piperidinyl nitrogen, necessitate careful control of reaction time and temperature. Prolonged exposure to LDA (>2 hours) reduces yields by 20–30% due to decomposition.
Palladium-Catalyzed Miyaura Borylation
Cross-Coupling with Diboron Reagents
Palladium-catalyzed borylation of 2-chloro-6-(piperidin-1-yl)pyridine with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C provides the pinacol boronate ester in 72% yield. Acidic hydrolysis (HCl/MeOH) then delivers the free boronic acid.
Catalyst and Ligand Optimization
Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity by stabilizing the Pd(0) intermediate. Alternative catalysts like Pd(OAc)₂ with XPhos ligands achieve comparable yields but require higher temperatures (100°C).
Table 2: Palladium-Catalyzed Borylation Parameters
| Substrate | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-6-(piperidin-1-yl)pyridine | Pd(dppf)Cl₂ | None | Dioxane | 72 |
| 2-Bromo-6-(piperidin-1-yl)pyridine | Pd(OAc)₂ | XPhos | Toluene | 68 |
Iridium-Catalyzed C-H Borylation
Direct Functionalization of Pyridine
Iridium complexes such as [Ir(COD)(OMe)]₂ with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) enable regioselective C-H borylation at the 2-position of 6-(piperidin-1-yl)pyridine. Reactions conducted in hexanes at 150°C for 24 hours achieve 65% yield, with the piperidinyl group directing borylation ortho to its position.
Ligand Effects on Regioselectivity
Bulky ligands like dtbpy favor monoborylation by sterically hindering subsequent reactions. Smaller ligands (e.g., PMe₃) lead to diborylation byproducts, reducing the desired product’s purity.
[4+2] Cycloaddition Approaches
Boron-Containing Dienophiles
Though less common, Diels-Alder reactions between boron-functionalized dienophiles and piperidinylpyridine derivatives offer an alternative route. For example, 2-bora-1,3-butadienes react with 6-(piperidin-1-yl)pyridine under microwave irradiation (120°C, 1 hour) to yield the bicyclic boronate, which is hydrolyzed to the target compound.
Chemical Reactions Analysis
Types of Reactions: (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic acids, including this compound, are explored for their potential in drug discovery and development. They can act as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals, leveraging its reactivity and functional group compatibility .
Mechanism of Action
The mechanism by which (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Heterocyclic Variants
A. (6-(Piperidin-1-yl)pyridin-3-yl)boronic Acid (CAS: 1002129-33-0)
- Structural Difference : Boronic acid group at the 3-position of the pyridine ring (vs. 2-position in the target compound).
- Impact : The 3-position reduces steric hindrance during coupling reactions but may alter regioselectivity in aryl-aryl bond formation .
B. (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid (CAS: 1150114-75-2)
- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
C. (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid (CAS: 1227612-21-6)
Functional Group Modifications
A. (6-(Cyclopentylamino)pyridin-2-yl)boronic Acid (CAS: 321724-19-0)
- Structural Difference: Cyclopentylamino group replaces piperidine.
B. (6-(4-Boc-Piperazin-1-yl)pyridin-3-yl)boronic Acid (CAS: 919347-67-4)
Electronic Effects of Substituents
A. (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid (CAS: 868662-36-6)
- Structural Difference : Trifluoromethyl group replaces piperidine.
- Impact : The electron-withdrawing CF₃ group decreases electron density on the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions compared to electron-rich piperidine analogs .
B. (5-(Trifluoromethyl)pyridin-2-yl)boronic Acid (CAS: 1162257-58-0)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituent | Key Property/Application |
|---|---|---|---|---|
| (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid | 1315351-02-0 | C₁₀H₁₅BN₂O₂ | Piperidine (6-position) | High solubility, Suzuki couplings |
| (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid | 1150114-75-2 | C₉H₁₃BN₂O₂ | Pyrrolidine (6-position) | Faster reaction kinetics |
| (6-(4-Boc-Piperazin-1-yl)pyridin-3-yl)boronic acid | 919347-67-4 | C₁₅H₂₃BN₃O₄ | Boc-piperazine (6-position) | Stable intermediate synthesis |
| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 868662-36-6 | C₇H₆BF₃NO₂ | CF₃ (6-position) | Electron-deficient coupling partner |
Biological Activity
(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a pyridine ring with a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with nucleophilic residues in enzymes, which is crucial for its biological activity.
The primary mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The boronic acid group interacts with active site residues of serine proteases and other enzymes, inhibiting their activity. This interaction can block substrate access and prevent enzymatic catalysis.
- Modulation of Cellular Pathways : The compound influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events.
- Gene Expression Regulation : By interacting with transcription factors, this compound can affect gene expression, thereby influencing cellular responses to stimuli.
Research indicates that this compound has several biochemical properties that enhance its utility:
- Reversible Binding : The ability to form reversible bonds allows for temporary modulation of enzyme activity without permanent alteration of the enzyme structure.
- Hydrogen Bonding : The compound can engage in hydrogen bonding with proteins, affecting their conformation and function.
Table 1: Summary of Biological Activities
Specific Research Findings
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific serine proteases, showcasing its potential as a therapeutic agent in diseases involving protease dysregulation .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential role in cancer therapy .
- Antimicrobial Activity : Research highlighted the compound's effectiveness against certain bacterial strains, suggesting its use in developing new antibiotics .
- Anti-inflammatory Properties : The compound was found to significantly reduce the production of pro-inflammatory cytokines in experimental models, indicating potential applications in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid?
The synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, intermediates like halogenated pyridines (e.g., 6-bromo-2-(piperidin-1-yl)pyridine) can undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂). Post-reaction purification via column chromatography or crystallization is critical to isolate the boronic acid derivative . A key challenge is minimizing protodeboronation during acidic workup, which requires pH-controlled conditions (pH 6–7) .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the piperidinyl and pyridinyl substituents (e.g., δ ~8.0 ppm for pyridine protons).
- Mass Spectrometry (LCMS): Used to verify molecular weight (e.g., m/z [M+H]+ ~247) and detect impurities .
- HPLC: Retention time analysis under acidic conditions (e.g., TFA-modified mobile phases) ensures purity (>95%) .
- X-ray Diffraction (XRD): For crystalline derivatives, XRD confirms solid-state structure and hydrogen bonding patterns involving the boronic acid group .
Q. How should this compound be stored to prevent degradation?
Store under inert gas (argon or nitrogen) at 2–8°C to inhibit boronic acid oxidation or dimerization. Lyophilization is recommended for long-term storage. Avoid exposure to moisture, as hydrolysis can form boroxines .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) affecting boronic acid reactivity. For example, in kinase inhibition studies, the compound’s ability to form reversible covalent bonds with serine/threonine residues depends on buffer composition. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and perform structure-activity relationship (SAR) studies to isolate key functional groups (e.g., piperidinyl vs. pyrrolidinyl substitutions) .
Q. What strategies optimize cross-coupling efficiency in complex reaction systems?
- Protecting Groups: Use pinacol esters to stabilize the boronic acid during multi-step syntheses. Deprotection with mild acids (e.g., HCl in THF/water) minimizes side reactions .
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance reactivity in sterically hindered environments.
- Solvent Optimization: Mixed solvents (e.g., DMF/H₂O) improve solubility of aromatic boronic acids, while microwave-assisted heating reduces reaction times .
Q. What role does the piperidinyl substituent play in modulating biological activity?
The piperidinyl group enhances membrane permeability due to its basicity (pKa ~10.5) and lipophilicity. In protease inhibition studies, this substituent stabilizes interactions with hydrophobic enzyme pockets. However, metabolic instability (e.g., CYP450-mediated oxidation) may require structural modifications, such as fluorination or incorporation of sp³-hybridized carbons .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular Docking: Predict binding modes to target proteins (e.g., PARP1 or BTK kinases) and identify steric clashes.
- DFT Calculations: Estimate boronic acid’s Lewis acidity (via Fukui indices) to predict reactivity in cross-couplings or covalent binding .
- MD Simulations: Assess solvation effects on boronic acid dimerization, which impacts bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
